molecular formula C17H15N3O2 B2835444 N1-(2-cyanophenyl)-N2-phenethyloxalamide CAS No. 898355-92-5

N1-(2-cyanophenyl)-N2-phenethyloxalamide

Cat. No.: B2835444
CAS No.: 898355-92-5
M. Wt: 293.326
InChI Key: XKTMLDPIEVORKF-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a cyanophenyl group and a phenethyloxalamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-cyanophenylamine with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-cyanophenylamine is reacted with oxalyl chloride to form an intermediate.

    Step 2: The intermediate is then reacted with phenethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-phenethyloxalamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)benzimidoyl chloride
  • N-(2-cyanophenyl)chloromethanimidoyl chloride
  • N-(2-cyanophenyl)benzimidoyl isothiocyanate

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMLDPIEVORKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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